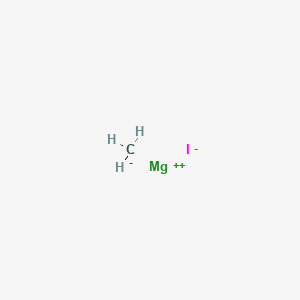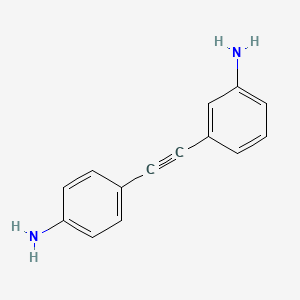
3-((4-Aminophenyl)ethynyl)aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-((4-Aminophenyl)ethynyl)aniline is an organic compound with the molecular formula C14H12N2 It is characterized by the presence of an ethynyl group (-C≡C-) linking two aniline moieties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-((4-Aminophenyl)ethynyl)aniline typically involves a Sonogashira cross-coupling reaction. This reaction is performed by combining an iodo-aniline with an ethynyl aniline in the presence of bis(triphenylphosphine)palladium(II) dichloride and copper(I) iodide as catalysts, in a solvent such as dimethylformamide (DMF) and a base like triethylamine (TEA) .
Industrial Production Methods
化学反応の分析
Types of Reactions
3-((4-Aminophenyl)ethynyl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the nitro groups to amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., Br2, Cl2) and nitrating agents (e.g., HNO3) are employed under acidic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Aniline derivatives.
Substitution: Halogenated or nitrated aniline derivatives.
科学的研究の応用
3-((4-Aminophenyl)ethynyl)aniline has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the preparation of complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of dyes, polymers, and advanced materials
作用機序
The mechanism of action of 3-((4-Aminophenyl)ethynyl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The ethynyl group can participate in π-π interactions with aromatic residues in proteins, while the amino groups can form hydrogen bonds, influencing the compound’s binding affinity and specificity .
類似化合物との比較
Similar Compounds
3-Ethynylaniline: Similar structure but lacks the additional amino group.
4-Ethynylaniline: Positional isomer with the ethynyl group at the para position relative to the amino group.
Uniqueness
3-((4-Aminophenyl)ethynyl)aniline is unique due to the presence of both an ethynyl linkage and two amino groups, which confer distinct electronic and steric properties, making it a versatile intermediate in organic synthesis and a valuable compound in various research applications .
特性
分子式 |
C14H12N2 |
|---|---|
分子量 |
208.26 g/mol |
IUPAC名 |
3-[2-(4-aminophenyl)ethynyl]aniline |
InChI |
InChI=1S/C14H12N2/c15-13-8-6-11(7-9-13)4-5-12-2-1-3-14(16)10-12/h1-3,6-10H,15-16H2 |
InChIキー |
PMLNYCKAQNZOIT-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC(=C1)N)C#CC2=CC=C(C=C2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


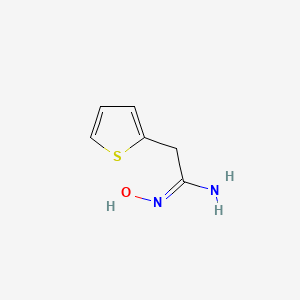
![4-Chloro-2-[(2,2-dimethylhydrazin-1-ylidene)methyl]phenol](/img/structure/B11759851.png)
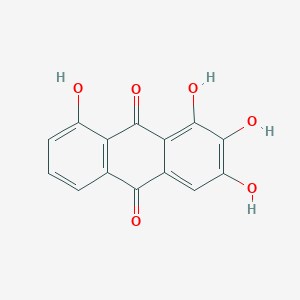
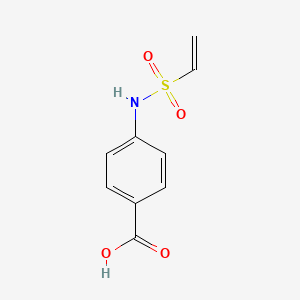

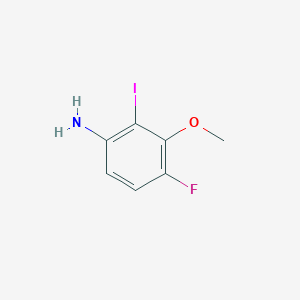
-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11759869.png)
![tert-Butyl 6-(hydroxymethyl)-3-azabicyclo[3.2.0]heptane-3-carboxylate](/img/structure/B11759877.png)
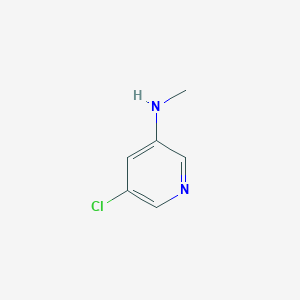
![4,6-difluoro-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one](/img/structure/B11759895.png)

![tert-Butyl 1,1-dimethyl-4-oxo-1,2-dihydrobenzo[d][1,3]azasiline-3(4H)-carboxylate](/img/structure/B11759903.png)
![[(3,5-difluorophenyl)methyl][(1-ethyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11759910.png)
